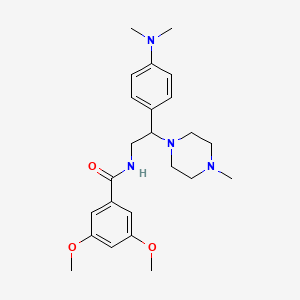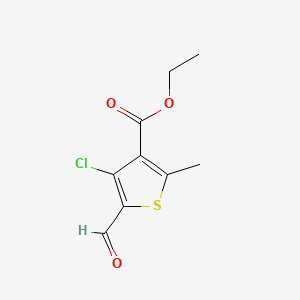![molecular formula C16H20Cl4N6O4S B2921496 Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid CAS No. 16125-89-6](/img/structure/B2921496.png)
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid is a chemical compound with the molecular formula C16H20Cl4N6O4S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid typically involves the reaction of 3,4-dichlorobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. This intermediate is then treated with sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanidine compounds .
Wissenschaftliche Forschungsanwendungen
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of certain diseases
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid involves its interaction with specific molecular targets. It can bind to certain enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), hydrochloride
- Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), nitrate
- Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), phosphate
Uniqueness
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid is unique due to its specific chemical structure and the presence of sulfuric acid, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H9Cl2N3.H2O4S/c2*9-6-2-1-5(3-7(6)10)4-13-8(11)12;1-5(2,3)4/h2*1-3H,4H2,(H4,11,12,13);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPDGBWAOBXRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)N)Cl)Cl.C1=CC(=C(C=C1CN=C(N)N)Cl)Cl.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl4N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2921417.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2921421.png)

![ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2921424.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2921426.png)
![N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2921427.png)

![3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2921430.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide](/img/structure/B2921432.png)
![N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide](/img/structure/B2921433.png)
![5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B2921434.png)
![4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide](/img/structure/B2921436.png)
